cis-Dihydrocarvone

Biocatalysis Green chemistry Flavor biotechnology

cis-Dihydrocarvone (CAS 3792-53-8) is a chiral cyclic monoterpenoid ketone (C10H16O, molecular weight 152.23 g/mol) , existing as one of four stereoisomeric forms of dihydrocarvone. Naturally occurring in dill, spearmint, and caraway seed oils , this compound functions dually as a flavor/fragrance ingredient and as a chiral building block in asymmetric synthesis.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 3792-53-8
Cat. No. B1211938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Dihydrocarvone
CAS3792-53-8
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1CCC(CC1=O)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1
InChIKeyAZOCECCLWFDTAP-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Dihydrocarvone (CAS 3792-53-8): Procurement & Scientific Selection Guide for Chiral Monoterpenoid Ketone Applications


cis-Dihydrocarvone (CAS 3792-53-8) is a chiral cyclic monoterpenoid ketone (C10H16O, molecular weight 152.23 g/mol) [1], existing as one of four stereoisomeric forms of dihydrocarvone. Naturally occurring in dill, spearmint, and caraway seed oils [2], this compound functions dually as a flavor/fragrance ingredient and as a chiral building block in asymmetric synthesis [3]. Unlike its parent compound carvone or the trans-diastereomer, cis-dihydrocarvone exhibits distinct stereoelectronic properties that dictate its performance in specific catalytic transformations, sensory applications, and biocatalytic routes—factors that directly inform procurement decisions in fine chemical and flavor manufacturing contexts.

Why cis-Dihydrocarvone Cannot Be Substituted with trans-Dihydrocarvone or Carvone in Specialized Applications


Generic substitution of dihydrocarvone isomers or carvone fails due to stereochemistry-dependent performance divergence across multiple application-relevant dimensions. The cis-diastereomer differs fundamentally from the trans-isomer in catalyst-dependent synthetic accessibility (trans/cis ratios ranging from 1.8 to 4.0 depending on reaction pathway) [1], in sensory profile (cis exhibits a milder, sweeter herbaceous note distinct from both carvone and trans-dihydrocarvone) [2], and in biocatalytic oxidation behavior (cis enantiomers demonstrate distinct regioselectivity patterns in Baeyer-Villiger monooxygenase systems compared to trans derivatives) [3]. These stereochemical differences translate directly into non-interchangeable outcomes in flavor formulation, chiral pool synthesis, and whole-cell biotransformation processes—requiring procurement specialists to verify exact stereoisomeric identity rather than assuming functional equivalence among dihydrocarvone species.

cis-Dihydrocarvone (CAS 3792-53-8) — Quantified Performance Differentiation vs. Comparators


Whole-Cell Biocatalytic Selectivity: Fusarium equiseti Converts Dill Oil S-(+)-Carvone to cis-(-)-Dihydrocarvone with 92–96% GC-MS Purity

In a whole-cell biocatalytic system using Fusarium equiseti, S-(+)-carvone present in dill oil was selectively transformed to cis-(-)-dihydrocarvone with 92–96% purity as determined by gas chromatography-mass spectrometry (GC-MS), achieving approximately 99% substrate conversion [1]. The absolute cis-(-)-DHC concentration in the final hydrosol product reached 0.33 g/L, obtained without organic solvent extraction. This selectivity profile contrasts with R-(-)-carvone substrates, which under similar bioreduction conditions yield trans-(+)-dihydrocarvone with lower selectivity and efficiency [2]. The bioconversion eliminates the need for chromatographic separation of cis/trans diastereomers.

Biocatalysis Green chemistry Flavor biotechnology

Ganoderma sessile Bioreduction: cis-(-)-Dihydrocarvone Produced at 82.7% GC-MS Abundance with 0.35 g/L Absolute Titre

Using Ganoderma sessile, a non-toxic medicinal polypore mushroom, S-(+)-carvone was selectively reduced to cis-(-)-dihydrocarvone in submerged culture [1]. Under optimized conditions (0.75 g/L substrate, 18 h, pH 3–5, 30 °C, 150 rpm), the GC-MS profile showed cis-(-)-DHC at 82.7% abundance with an absolute titre of 0.35 ± 0.01 g/L in fermentation medium. In contrast, when R-(-)-carvone was used as substrate, the system produced trans-(+)-dihydrocarvone with both lower selectivity and lower conversion efficiency. Substrate toxicity was observed with an IC50 of 0.15 g/L, constraining higher-concentration operations.

Mycobiocatalysis Natural product synthesis Stereoselective reduction

Chemocatalytic Hydrogenation: trans/cis-Dihydrocarvone Ratio Varies from 1.8 to 4.0 Depending on Synthetic Route and Catalyst System

The stereochemical outcome of dihydrocarvone synthesis is highly route-dependent. Direct carvone hydrogenation over Au/TiO2 in methanol yields a trans/cis-dihydrocarvone ratio of approximately 1.8 at 90% conversion, with overall dihydrocarvone selectivity of 62% [1]. In contrast, one-pot carvone oxime hydrogenation using the same Au/TiO2 catalyst system (100 °C, 9 bar H2, methanol solvent) produces a trans/cis ratio close to 4.0 [2]. The ratio increases following solvent order: 2-propanol < ethanol < methanol. Catalyst support also influences stereoselectivity: Au/C produces a trans/cis ratio near 3.9, significantly higher than oxide-supported catalysts (~1.8) [3].

Heterogeneous catalysis Process chemistry Stereoselective hydrogenation

Sensory Differentiation: cis-(-)-Dihydrocarvone Exhibits Milder, Sweeter Herbaceous Odor Distinct from (+)-Carvone and trans-Isomer

Sensory evaluation of highly purified enantiomeric dihydrocarvone samples (gas-liquid chromatographic purification) confirmed that cis-(-)-dihydrocarvone possesses a diffuse, powerful odor with a characteristic herbaceous bynote [1]. Its odor profile resembles that of (+)-carvone but is described as milder and sweeter than the parent ketone [2]. Critically, sensory analysis of R- and S-cis-dihydrocarvone enantiomeric pairs revealed perceptible odor differences between enantiomers, establishing that stereochemical purity directly impacts organoleptic performance [3]. This contrasts with the trans-dihydrocarvone isomers, which exhibit distinct odor characteristics from their cis counterparts.

Flavor chemistry Sensory analysis Fragrance formulation

Baeyer-Villiger Monooxygenase Regioselectivity: (-)-cis-Dihydrocarvone Oxidation Pattern Matches (-)-trans Derivative, While (+)-cis Enantiomer Shows Poor Conversion

In Baeyer-Villiger monooxygenase (BVMO) systems using cyclohexanone monooxygenase (CHMO) type biocatalysts, (-)-cis-dihydrocarvone exhibits the same regioselective oxidation behavior as (-)-trans-dihydrocarvone, yielding the corresponding normal lactone products [1]. However, the (+)-cis enantiomer is poorly converted with all biocatalysts tested, demonstrating that both stereochemical configuration (cis vs. trans) and absolute stereochemistry (enantiomer identity) govern substrate acceptance. This enantiomer-specific conversion pattern establishes that procurement of the correct enantiomeric form is essential for BVMO-mediated chiral pool syntheses; the (+)-cis form offers limited utility in these transformations.

Biocatalytic oxidation Chiral pool synthesis Lactone production

Industrial Fractionation Constraint: cis-Dihydrocarvone Cannot Be Practically Separated from trans-Isomer by Fractional Distillation

US Patent 4,296,257 explicitly states that cis-dihydrocarvone and trans-dihydrocarvone 'cannot be separated in practical fashion by fractional distillation' [1]. This fundamental physical constraint means that any commercial dihydrocarvone product specified without regard to cis/trans ratio will contain an undefined mixture of both diastereomers. The patent further notes that if cis-dihydrocarvone were provided selectively (e.g., from citrus limonene via stereoselective synthesis), it would be 'of substantially more value' than the mixed-isomer product. This separation impracticality drives the premium value of stereoselectively synthesized cis-dihydrocarvone relative to mixed-isomer or trans-rich preparations.

Process engineering Isomer separation Procurement specification

cis-Dihydrocarvone (CAS 3792-53-8) — Validated Application Scenarios Based on Quantitative Evidence


Natural Flavor Hydrosol Production via Solvent-Free Whole-Cell Biocatalysis

Manufacturers seeking 'natural' labeling for minty, herbaceous flavor preparations can utilize Fusarium equiseti-mediated conversion of dill oil S-(+)-carvone to cis-(-)-dihydrocarvone, achieving 92–96% product purity (GC-MS) with ~99% substrate conversion [4]. The solvent-free distillation process yields cis-(-)-DHC-rich hydrosol (0.33 g/L) characterized as sweet, minty, fresh, spicy, and herbal by sensory panels. This route eliminates organic solvent use and associated off-odor extraction, directly addressing clean-label procurement requirements in the food and beverage flavor sector.

Mycotoxin-Safe Biocatalytic Manufacturing Using Ganoderma sessile

Industrial biotechnology operations requiring stereoselective ene-reduction without mycotoxin contamination risk can employ Ganoderma sessile as a safer alternative to traditional Ascomycete biocatalysts [4]. Under optimized conditions (0.75 g/L substrate, 18 h, pH 3–5, 30 °C, 150 rpm), the system produces cis-(-)-dihydrocarvone at 82.7% GC-MS abundance and 0.35 g/L absolute titre. The documented IC50 of 0.15 g/L for substrate toxicity provides a validated operating window for process scale-up, enabling informed procurement of fermentation-grade precursors.

Chiral Pool Synthesis Requiring Enantiomer-Specific BVMO Substrate Acceptance

Researchers and fine chemical manufacturers performing Baeyer-Villiger monooxygenase-mediated oxidations must procure (-)-cis-dihydrocarvone specifically, as the (+)-cis enantiomer is poorly converted across all tested CHMO-type biocatalysts [4]. The (-)-cis form undergoes regioselective oxidation to normal lactones with conversion behavior matching (-)-trans-dihydrocarvone, providing a predictable chiral pool entry for terpenoid-derived lactone synthesis. Procurement of the incorrect enantiomer renders the material functionally unusable in these biocatalytic transformations.

Flavor and Fragrance Formulations Requiring Milder, Sweeter Herbaceous Notes

Perfumers and flavorists developing compositions requiring a diffuse, powerful herbaceous note that is milder and sweeter than (+)-carvone or trans-dihydrocarvone should specify cis-(-)-dihydrocarvone [4]. Sensory panel analysis confirms that substitution with trans-dihydrocarvone or racemic mixtures alters the odor profile; moreover, enantiomeric pairs of cis-dihydrocarvone exhibit perceptible odor differences, necessitating enantiomer-specific procurement for reproducible sensory performance [5]. This evidence supports specification of cis-(-)-dihydrocarvone over generic 'dihydrocarvone' in high-value fragrance and flavor formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Dihydrocarvone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.